molecular formula C13H18N2O2 B5604163 N-[(E)-(4-methoxyphenyl)methylideneamino]pentanamide

N-[(E)-(4-methoxyphenyl)methylideneamino]pentanamide

Cat. No.: B5604163
M. Wt: 234.29 g/mol
InChI Key: RXXTWEFCHAOKTJ-GXDHUFHOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(E)-(4-methoxyphenyl)methylideneamino]pentanamide is an organic compound that belongs to the class of amides It is derived from the reaction between 4-methoxybenzaldehyde and pentanamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(4-methoxyphenyl)methylideneamino]pentanamide typically involves the condensation reaction between 4-methoxybenzaldehyde and pentanamide. The reaction is usually carried out in the presence of a suitable catalyst, such as an acid or base, under controlled temperature conditions. The reaction can be represented as follows:

4-methoxybenzaldehyde+pentanamideThis compound\text{4-methoxybenzaldehyde} + \text{pentanamide} \rightarrow \text{this compound} 4-methoxybenzaldehyde+pentanamide→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common solvents used in the reaction include ethanol or methanol, and the reaction mixture is typically refluxed for several hours.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(4-methoxyphenyl)methylideneamino]pentanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may require catalysts such as palladium on carbon or other transition metal catalysts.

Major Products Formed

    Oxidation: Formation of corresponding oxides or carboxylic acids.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism by which N-[(E)-(4-methoxyphenyl)methylideneamino]pentanamide exerts its effects involves interaction with specific molecular targets. For instance, its anthelmintic activity is believed to be due to its ability to interfere with the metabolic processes of parasitic organisms . The compound may bind to specific enzymes or receptors, disrupting their normal function and leading to the death of the parasite.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(E)-(4-methoxyphenyl)methylideneamino]pentanamide is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[(E)-(4-methoxyphenyl)methylideneamino]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-3-4-5-13(16)15-14-10-11-6-8-12(17-2)9-7-11/h6-10H,3-5H2,1-2H3,(H,15,16)/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXXTWEFCHAOKTJ-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NN=CC1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC(=O)N/N=C/C1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.